Cas no 22003-12-9 (Cytidine5'-(tetrahydrogen triphosphate), 2'-deoxy-5-methyl-)

Cytidine 5'-(tetrahydrogen triphosphate), 2'-deoxy-5-methyl-, is a modified nucleotide triphosphate analog featuring a methyl group at the 5-position of the cytosine base and a 2'-deoxyribose sugar. This compound is primarily utilized in molecular biology applications, particularly in DNA synthesis and sequencing, where its incorporation enhances stability and reduces misincorporation rates due to the methyl modification. Its triphosphate moiety allows for enzymatic incorporation into DNA strands by polymerases. The structural modifications confer resistance to enzymatic degradation, making it valuable for studies requiring prolonged nucleic acid integrity. This analog is also useful in epigenetic research, given its role in mimicking naturally occurring methylated cytosine derivatives.
Cytidine5'-(tetrahydrogen triphosphate), 2'-deoxy-5-methyl- structure
22003-12-9 structure
Product Name:Cytidine5'-(tetrahydrogen triphosphate), 2'-deoxy-5-methyl-
CAS No:22003-12-9
MF:C10H18N3O13P3
MW:481.183505535126
CID:264051
PubChem ID:161376
Update Time:2025-06-28

Cytidine5'-(tetrahydrogen triphosphate), 2'-deoxy-5-methyl- Chemical and Physical Properties

Names and Identifiers

    • Cytidine5'-(tetrahydrogen triphosphate), 2'-deoxy-5-methyl-
    • [[(2R,3S,5R)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
    • DTXSID10176442
    • 5-Methyl-2'-deoxycytidine 5'-triphosphate
    • Q27104887
    • 5-Methyl deoxycytidine-triphosphate
    • 5-methyl deoxycytidine triphosphate
    • 22003-12-9
    • 5-methyl deoxycytidine-5'-triphosphate
    • SCHEMBL224861
    • 5-methyldeoxycytidine triphosphate
    • cytidine 5'-(tetrahydrogen triphosphate), 2'-deoxy-5-methyl-
    • CHEBI:61766
    • (((2R,3S,5R)-5-(4-Amino-5-methyl-2-oxopyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl)triphosphoric acid
    • 5-methyl-dCTP
    • Inchi: 1S/C10H18N3O13P3/c1-5-3-13(10(15)12-9(5)11)8-2-6(14)7(24-8)4-23-28(19,20)26-29(21,22)25-27(16,17)18/h3,6-8,14H,2,4H2,1H3,(H,19,20)(H,21,22)(H2,11,12,15)(H2,16,17,18)/t6-,7+,8+/m0/s1
    • InChI Key: NGYHUCPPLJOZIX-XLPZGREQSA-N
    • SMILES: P(=O)(O)(OP(=O)(O)OP(=O)(O)O)OC[C@@H]1[C@H](C[C@H](N2C(N=C(C(C)=C2)N)=O)O1)O

Computed Properties

  • Exact Mass: 481.00524863g/mol
  • Monoisotopic Mass: 481.00524863g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 6
  • Hydrogen Bond Acceptor Count: 13
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 8
  • Complexity: 868
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 3
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -5.1
  • Topological Polar Surface Area: 248Ų

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Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
M276051-100μl
Cytidine5'-(tetrahydrogen triphosphate), 2'-deoxy-5-methyl-
22003-12-9 ≥95%
100μl
¥1206.90 2023-09-01
A2B Chem LLC
AF38856-1mg
5-methyldeoxycytidine triphosphate
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$1169.00 2024-04-20

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Cytidine5'-(tetrahydrogen triphosphate), 2'-deoxy-5-methyl- Related Literature

Additional information on Cytidine5'-(tetrahydrogen triphosphate), 2'-deoxy-5-methyl-

Cytidine5'-(tetrahydrogen triphosphate), 2'-deoxy-5-methyl- (CAS No. 22003-12-9): A Comprehensive Overview

Cytidine5'-(tetrahydrogen triphosphate), 2'-deoxy-5-methyl-, with the CAS number 22003-12-9, is a significant nucleotide derivative that has garnered considerable attention in the field of biochemistry and pharmaceutical research. This compound, often abbreviated as dMeCTP, plays a crucial role in various biological processes, particularly in DNA and RNA synthesis, as well as in cellular energy metabolism. Its unique structure, characterized by a modified cytidine backbone with a methyl group at the 5-position and a tetrahydrogen triphosphate moiety at the 5'-end, distinguishes it from other nucleotides and imparts distinct functionalities.

The nucleotide composition of dMeCTP makes it an essential intermediate in the synthesis of RNA molecules. RNA, as a key player in gene expression, relies on precise nucleotide sequences to carry out its functions. The presence of the methyl group at the 5-position enhances the stability and structural integrity of RNA molecules, making dMeCTP particularly valuable in applications where RNA stability is paramount. This has led to its exploration in therapeutic contexts, such as antisense oligonucleotides and ribozymes, where maintaining structural fidelity is critical.

Recent advancements in molecular biology have highlighted the importance of modified nucleotides in enhancing the efficacy of nucleic acid-based therapies. Research has demonstrated that incorporating modified nucleotides like dMeCTP into therapeutic agents can improve their resistance to degradation by cellular enzymes, thereby extending their half-life and increasing their bioavailability. This has opened up new avenues for treating various genetic disorders and infectious diseases where traditional therapeutics have faced limitations.

The tetrahydrogen triphosphate moiety attached to the 5'-end of dMeCTP contributes to its high-energy phosphate bonds, which are essential for driving energetically unfavorable reactions in biological systems. This property makes dMeCTP a valuable substrate for enzymes involved in DNA replication and repair. Studies have shown that dMeCTP can be incorporated into DNA strands during replication, potentially influencing gene expression patterns and genomic stability. Such findings have implications for developing novel anticancer agents that target DNA synthesis and repair pathways.

In addition to its role in nucleic acid synthesis, dMeCTP has been investigated for its potential applications in cellular energy metabolism. The high-energy phosphate bonds present in its structure make it a candidate for participating in ATP-dependent processes within cells. While research in this area is still nascent, preliminary studies suggest that dMeCTP could serve as a precursor for other high-energy phosphates, thereby influencing cellular energy homeostasis. This has sparked interest in exploring dMeCTP as a potential therapeutic agent for conditions associated with energy metabolism disorders.

The synthesis of Cytidine5'-(tetrahydrogen triphosphate), 2'-deoxy-5-methyl- involves complex chemical methodologies that require precise control over reaction conditions to ensure high yield and purity. Current synthetic routes often employ enzymatic catalysis or chemical phosphorylation techniques to introduce the tetrahydrogen triphosphate moiety. Advances in synthetic chemistry have enabled more efficient and scalable production methods, making dMeCTP more accessible for research and commercial applications.

The growing body of research on dMeCTP underscores its significance as a bioactive molecule with diverse applications. From enhancing the stability of RNA therapeutics to influencing DNA replication and cellular energy metabolism, dMeCTP offers a unique set of properties that make it a valuable tool in both academic research and pharmaceutical development. As our understanding of its mechanisms and applications continues to evolve, it is likely that dMeCTP will play an increasingly important role in addressing some of the most challenging medical conditions.

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